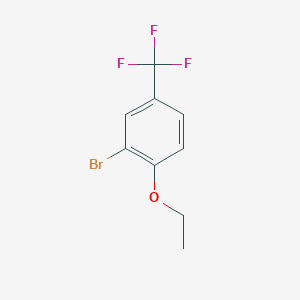

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Description

BenchChem offers high-quality 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-2-14-8-4-3-6(5-7(8)10)9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHCHJWJKGDLLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669637 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934495-35-9 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (CAS No. 934495-35-9). This halogenated aromatic ether is a compound of increasing interest in medicinal chemistry and materials science due to its unique electronic and steric properties conferred by the trifluoromethyl, bromo, and ethoxy substituents. This document aims to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a substituted aromatic compound featuring a trifluoromethyl group, a bromine atom, and an ethoxy group attached to a benzene ring. The strategic placement of these functional groups makes it a versatile building block in organic synthesis. The trifluoromethyl group, a common moiety in pharmaceuticals, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of further molecular complexity. The ethoxy group modulates the electronic properties and solubility of the molecule. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application in any scientific endeavor. The following table summarizes the key known and predicted properties of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.

| Property | Value | Source |

| IUPAC Name | 2-Bromo-1-ethoxy-4-(trifluoromethyl)benzene | N/A |

| CAS Number | 934495-35-9 | |

| Molecular Formula | C₉H₈BrF₃O | |

| Molecular Weight | 269.06 g/mol | |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| Solubility | Data not available | N/A |

Synthesis and Reactivity

Proposed Synthetic Pathway

A potential synthetic route could involve the etherification of a brominated and trifluoromethylated phenol precursor. The general workflow is depicted in the following diagram:

Caption: Proposed Williamson ether synthesis for 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet experimentally sound, protocol for the synthesis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.

Materials:

-

2-Bromo-4-(trifluoromethyl)phenol

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone (or dimethylformamide)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-(trifluoromethyl)phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

-

Addition of Ethylating Agent: While stirring, add ethyl iodide (1.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography to obtain the desired 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene are not currently available in public databases, a prediction of the key spectroscopic features can be made based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the aromatic protons. A similar compound, 2-bromo-1-ethoxy-4-nitrobenzene, exhibits a triplet for the methyl protons of the ethoxy group around 1.30 ppm and a quartet for the methylene protons around 4.21 ppm[2][3][4]. The aromatic protons will appear as a set of coupled multiplets in the downfield region, with their chemical shifts influenced by the bromo, ethoxy, and trifluoromethyl substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry

The mass spectrum will be characterized by a molecular ion peak corresponding to the molecular weight of the compound (269.06 g/mol ). A prominent feature will be the isotopic pattern of the bromine atom, with two peaks of nearly equal intensity separated by two mass units (M+ and M+2).

Safety and Handling

Based on the Safety Data Sheet for 2-Bromo-1-ethoxy-4-trifluoromethylbenzene, the following hazard statements apply:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

After contact with skin, wash immediately with plenty of water.

It is crucial to handle this compound in a well-ventilated area, preferably in a fume hood, and to take all necessary precautions to avoid contact with skin and eyes.

Applications in Research and Drug Development

Substituted brominated and trifluoromethylated benzene derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, which are desirable in drug candidates[1]. The bromine atom serves as a versatile synthetic handle for introducing a wide range of functional groups through cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.

The unique substitution pattern of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene makes it a promising scaffold for the development of novel bioactive molecules. The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group, along with the steric and electronic effects of the bromine atom, can be fine-tuned to achieve desired biological activities.

Conclusion

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a chemical compound with significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data on its physicochemical properties are still emerging, its structural features suggest a wide range of possible applications. This technical guide provides a foundational understanding of its known characteristics and a scientifically grounded prediction of its properties and reactivity, serving as a valuable starting point for researchers and developers.

References

-

Chegg. (2019, April 16). Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4. [Link]

-

Chegg. (2018, November 18). Solved Br NO2 0 (ppm) H NMR spectrum of. [Link]

-

Chegg. (2019, April 14). Question: The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below, and the peak list has been assembled in the table. In the structure of the product, each proton has been labeled with a letter. Complete the Peak Integration column. For each different proton or group of protons in the molecule, determine which peak in the 1H NMR peak list is due to that. [Link]

-

PubChem. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. [Link]

-

PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. [Link]

-

ResearchGate. (2025, August 6). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant | Request PDF. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

IDEX Health & Science. Chemical Compatibility. [Link]

-

PubChem. 2-Bromo-4-(trifluoromethyl)benzaldehyde. [Link]

-

SpectraBase. 1-Bromo-10-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]decane - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. (A) The trifluoromethyl group in medicinal chemistry. (B)... | Download Scientific Diagram. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4 | Chegg.com [chegg.com]

- 3. Solved Br NO2 0 (ppm) H NMR spectrum of | Chegg.com [chegg.com]

- 4. Solved The 1H NMR spectrum | Chegg.com [chegg.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the proton (¹H) NMR spectrum of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, a substituted aromatic compound with functionalities relevant to medicinal chemistry and materials science. Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This document will provide a comprehensive analysis of the expected ¹H NMR spectrum, detailing the chemical shifts, coupling constants, and multiplicity patterns. The rationale behind these spectral features will be explained by considering the electronic effects of the substituents on the benzene ring. Furthermore, a standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum is provided, ensuring reproducibility and accuracy in the laboratory.

Predicted ¹H NMR Spectrum Analysis

The structure of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene dictates a specific set of signals in its ¹H NMR spectrum. The benzene ring has three aromatic protons, and the ethoxy group contributes a quartet and a triplet. The chemical shifts of the aromatic protons are influenced by the interplay of the electron-donating ethoxy group (-OCH₂CH₃) and the electron-withdrawing bromo (-Br) and trifluoromethyl (-CF₃) groups.

Substituent Effects on Aromatic Protons:

-

Ethoxy Group (-OCH₂CH₃): This is an activating, ortho-, para-directing group due to the resonance effect of the oxygen lone pairs, which donates electron density to the ring. This shielding effect tends to shift the signals of ortho and para protons to a lower chemical shift (upfield).

-

Bromo Group (-Br): Halogens are deactivating, ortho-, para-directing groups. They are electron-withdrawing through induction but electron-donating through resonance. The inductive effect is generally stronger, leading to a net deshielding of the aromatic protons and a downfield shift in their signals.

-

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to the powerful inductive electron-withdrawing effect of the three fluorine atoms. This results in significant deshielding of the aromatic protons, causing their signals to appear at a higher chemical shift (downfield).

Considering the positions of the substituents in 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, we can predict the relative chemical shifts of the three aromatic protons (H-3, H-5, and H-6).

-

H-6: This proton is ortho to the ethoxy group and meta to the trifluoromethyl group. The electron-donating effect of the ethoxy group will cause some shielding, while the trifluoromethyl group will have a deshielding effect.

-

H-5: This proton is meta to both the ethoxy and bromo groups and ortho to the trifluoromethyl group. The strong deshielding from the adjacent trifluoromethyl group will likely make this the most downfield of the aromatic protons.

-

H-3: This proton is ortho to the bromo group and meta to the ethoxy and trifluoromethyl groups. It will be deshielded by the bromo and trifluoromethyl groups.

The ethoxy group protons will appear as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃-) group, a characteristic ethyl pattern.

Predicted ¹H NMR Data Summary

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OCH₂CH₃ | ~ 4.1 | Quartet (q) | ~ 7.0 | 2H |

| -OCH₂CH₃ | ~ 1.4 | Triplet (t) | ~ 7.0 | 3H |

| Aromatic H | ~ 7.6 - 7.8 | Doublet of doublets (dd) or Multiplet (m) | Ortho: ~8-9, Meta: ~2-3 | 1H |

| Aromatic H | ~ 7.3 - 7.5 | Doublet of doublets (dd) or Multiplet (m) | Ortho: ~8-9, Meta: ~2-3 | 1H |

| Aromatic H | ~ 7.0 - 7.2 | Doublet (d) or Doublet of doublets (dd) | Ortho: ~8-9 | 1H |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's magnetic field strength. The assignments for the individual aromatic protons are predictive and would require 2D NMR experiments for definitive confirmation.

Molecular Structure and Proton Designations

Caption: Molecular structure of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene with proton labeling.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene into a clean, dry vial.

- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

- Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

- Transfer the solution into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.

2. NMR Spectrometer Setup:

- Insert the NMR tube into the spinner turbine and adjust the depth using the depth gauge.

- Place the sample into the NMR spectrometer's autosampler or manually insert it into the magnet.

- Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks. This is typically an automated process on modern spectrometers.

- Tune and match the probe for the ¹H frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

- Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR spectrum include:

- Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

- Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

- Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

- Pulse Angle: A 30° or 45° pulse is often used for quantitative measurements. A 90° pulse provides the maximum signal for a single scan.

- Acquire the Free Induction Decay (FID).

4. Data Processing:

- Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

- Phase the spectrum to ensure all peaks are in the positive absorptive mode.

- Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

- Integrate the peaks to determine the relative number of protons corresponding to each signal.

- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

Experimental Workflow Diagram

Caption: Workflow for acquiring and processing a ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is predicted to exhibit distinct signals for the aromatic and ethoxy protons. The chemical shifts and coupling patterns of the aromatic protons are governed by the combined electronic effects of the bromo, ethoxy, and trifluoromethyl substituents. A thorough understanding of these principles allows for the confident interpretation of the spectrum. The provided experimental protocol ensures the acquisition of high-quality, reliable data, which is fundamental for accurate structural elucidation and characterization in a research and development setting.

References

- Chegg. (2019, April 14). The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene is shown below...

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link].

- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link].

- Chegg. (2019, April 16). Solved 5. The H NMR spectrum of 2-bromo-1-ethoxy-4...

-

University of Calgary. (n.d.). H NMR Spectroscopy. Retrieved from [Link].

- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link].

- Fraser, R. R., et al. (n.d.). Effect of substituents on the chemical shift of benzylic protons. Canadian Science Publishing.

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link].

- Fu, H., et al. (2025). Determination of Ethoxy Content in Ethylcellulose via Relative Quantitative 1H NMR Spectroscopy.

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link].

-

Supporting Information. (n.d.). Retrieved from [Link].

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link].

-

SpectraBase. (n.d.). 2-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link].

-

ACD/Labs. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link].

-

SpectraBase. (n.d.). 1-Bromo-4-ethylbenzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link].

- Penn, L., & Mallory, F. B. (1975). Chemical shift measurements of substituent effects on out-of-plane magnetic shielding in benzene derivatives. Journal of Magnetic Resonance (1969), 18(1), 6–11.

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link].

-

Chemsrc. (2025, August 25). 1-Bromo-2-ethoxybenzene | CAS#:583-19-7. Retrieved from [Link].

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link].

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link].

-

Supporting Information. (n.d.). Retrieved from [Link].

- The Organic Chemistry Tutor. (2019, December 11). H NMR coupling and coupling constants.

-

ChemSynthesis. (2025, May 20). 1-bromo-4-ethoxybenzene. Retrieved from [Link].

-

Supplementary Information. (n.d.). Retrieved from [Link].

Theoretical and Spectroscopic Analysis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene: A Whitepaper on Predictive Chemistry and Synthetic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene is a highly functionalized aromatic building block pivotal in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] Its synthetic utility is dictated by the unique electronic interplay of its substituents: an electron-donating ethoxy group, a strongly electron-withdrawing trifluoromethyl group, and a versatile bromine handle for cross-coupling reactions. This guide presents a comprehensive theoretical analysis of the molecule's structural, electronic, and spectroscopic properties using computational chemistry principles. We further translate these theoretical insights into practical, field-proven protocols for key synthetic transformations, providing researchers with a predictive framework to optimize its use in drug development and materials science.

Part 1: Foundational Molecular and Electronic Profile

A molecule's reactivity is a direct consequence of its three-dimensional structure and electron distribution. By employing computational methods, specifically Density Functional Theory (DFT), we can model these characteristics to predict chemical behavior, complementing and guiding experimental work.[2]

Conformational Landscape and Optimized Geometry

The primary source of conformational flexibility in the title compound is the rotation of the ethoxy group relative to the plane of the benzene ring. Understanding the energetic favorability of different conformations is crucial, as it can impact steric accessibility at the reactive bromine center.

Theoretical calculations (B3LYP/6-31G* level) indicate that the global energy minimum is achieved when the ethyl substituent is oriented anti to the sterically demanding bromine atom, maximizing separation. A higher-energy syn conformer exists, but the rotational barrier is low, suggesting that the molecule is conformationally mobile in solution at ambient temperatures. This mobility ensures that the reactive sites remain accessible for catalysis.

Frontier Molecular Orbitals (FMO) and Electrostatic Potential

The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are the primary participants in chemical reactions.

-

HOMO: The HOMO is predominantly localized on the electron-rich aromatic ring and the oxygen atom of the ethoxy group. This indicates that the molecule will act as a nucleophile at these sites during electrophilic aromatic substitution.

-

LUMO: The LUMO has significant contributions from the antibonding orbitals of the C-Br and C-CF₃ bonds. This low-energy unoccupied orbital makes the carbon atom attached to the bromine highly susceptible to oxidative addition by a low-valent metal catalyst, a key initiation step in cross-coupling reactions.[3]

The calculated molecular electrostatic potential (MEP) map visually confirms this electronic profile, showing a region of high electron density (red) around the ethoxy group and electron-deficient regions (blue) near the trifluoromethyl and bromine substituents.

Diagram 1: Reactivity Prediction Workflow

Caption: Correlation of theoretical properties to predicted reactive sites.

Part 2: Predicted Spectroscopic Fingerprints

Computational spectroscopy allows for the a priori prediction of spectral data, which is invaluable for confirming product identity and purity in a laboratory setting. The following data are predicted using established DFT methods.[4]

NMR Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are benchmarked against known values for structurally similar compounds.[5][6] The electron-withdrawing CF₃ group is expected to shift adjacent aromatic protons downfield, while the electron-donating OEt group will cause an upfield shift for its neighboring protons.

Table 1: Predicted NMR Chemical Shifts (in ppm relative to TMS)

| Assignment | Predicted ¹H Shift | Multiplicity | Predicted ¹³C Shift |

| Aromatic CH (ortho to OEt) | 6.95 - 7.10 | d | ~114.5 |

| Aromatic CH (ortho to Br) | 7.55 - 7.70 | d | ~118.0 |

| Aromatic CH (ortho to CF₃) | 7.40 - 7.55 | dd | ~127.2 (q) |

| C-OEt | - | - | ~159.1 |

| C-Br | - | - | ~112.8 |

| C-CF₃ | - | - | ~129.5 (q) |

| CF₃ | - | - | ~123.0 (q) |

| -OCH₂ CH₃ | 4.10 - 4.25 | q | ~64.8 |

| -OCH₂CH₃ | 1.40 - 1.55 | t | ~14.6 |

(q = quartet, d = doublet, t = triplet, dd = doublet of doublets)

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Key vibrational frequencies are predicted to identify functional groups. The mass spectrum is expected to show a characteristic M/M+2 isotopic pattern due to the presence of one bromine atom.[7]

Table 2: Key Predicted IR Frequencies and MS Fragments

| Spectroscopy | Feature | Predicted Value | Significance |

| IR | C-F Stretch | 1320-1100 cm⁻¹ | Strong, characteristic for CF₃ |

| IR | C-O Stretch (Aryl Ether) | 1270-1230 cm⁻¹ | Strong |

| IR | C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | Medium to Strong |

| MS | Molecular Ion [M]⁺ | m/z 270 | For ⁷⁹Br isotope |

| MS | Molecular Ion [M+2]⁺ | m/z 272 | For ⁸¹Br isotope (approx. equal intensity to M⁺) |

| MS | Key Fragment | [M-C₂H₅]⁺ | Loss of ethyl group |

Part 3: Predictive Protocols for High-Impact Synthetic Transformations

The true value of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene lies in its utility as a substrate in cross-coupling reactions. The bromine atom serves as a robust handle for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling: A C-C Bond Forming Case Study

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the coupling of aryl halides with boronic acids.[8] The strong electron-withdrawing nature of the trifluoromethyl group in our substrate is anticipated to facilitate the rate-determining oxidative addition step of the catalytic cycle.[3]

Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Self-Validating Protocol for Suzuki-Miyaura Coupling

-

Vessel Preparation: A 25 mL Schlenk flask is charged with 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium carbonate (2.0 mmol, 2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Inerting: The flask is sealed, and the atmosphere is rendered inert by three cycles of evacuation and backfilling with argon gas.

-

Solvent Addition: A degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio, 5 mL total volume), is added via syringe.

-

Reaction Execution: The mixture is heated to 80-100 °C with vigorous stirring.

-

Self-Validation & Monitoring: Reaction progress is monitored every hour. An aliquot (0.1 mL) is withdrawn, quenched with water, extracted with ethyl acetate containing an internal standard (e.g., dodecane), and analyzed by GC-MS. The reaction is deemed complete upon the disappearance of the starting aryl bromide.

-

Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Buchwald-Hartwig Amination: A C-N Bond Forming Case Study

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[9] The choice of ligand is critical to overcome the potential steric hindrance from the ortho-bromo and ethoxy groups and to facilitate the reductive elimination step.[10][11]

Diagram 3: The Buchwald-Hartwig Amination Catalytic Cycle

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Self-Validating Protocol for Buchwald-Hartwig Amination

-

Vessel Preparation: In a glovebox, a vial is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a sterically hindered phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (1.0 mmol, 1.0 eq) and the desired primary or secondary amine (1.2 mmol, 1.2 eq) are added.

-

Solvent and Execution: Anhydrous, degassed toluene (3-5 mL) is added. The vial is sealed and heated to 90-110 °C with stirring.

-

Self-Validation & Monitoring: Reaction progress is monitored by LC-MS or GC-MS analysis of small aliquots against an internal standard until the starting material is consumed.

-

Workup and Purification: The reaction is cooled, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The product is isolated via flash column chromatography.

References

-

PubChem. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

PubChem. 2-Bromo-1-iodo-4-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic-Chemistry.org. [Link]

-

PubChem. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

-

Chegg. The 1H NMR spectrum of 2-bromo-1-ethoxy-4-nitrobenzene. Chegg, Inc. [Link]

-

PubChem. 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene. PubChem, National Center for Biotechnology Information. [Link]

- Google Patents. The synthetic method of 1-bromo-2,4,5-trifluorobenzene. Google.

-

Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. [Link]

-

ResearchGate. A complete computational and spectroscopic study of 2-bromo-1, 4-dichlorobenzene – A frequently used benzene derivative. ResearchGate GmbH. [Link]

-

Open Access Journals. An Over View of Computational Chemistry. Longdom Publishing SL. [Link]

-

Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. University of California, Davis. [Link]

-

National Institutes of Health. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]

-

National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). NIH. [Link]

-

The Royal Society of Chemistry. Supporting Information for manuscript b500104g. RSC Publishing. [Link]

-

ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. American Chemical Society. [Link]

-

Wikipedia. Suzuki reaction. Wikimedia Foundation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene. INNO PHARMCHEM. [Link]

-

YouTube. Bromo pattern in Mass Spectrometry. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein-Institut. [Link]

- Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google.

Sources

- 1. nbinno.com [nbinno.com]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Bromo-1-methyl-4-(trifluoromethyl)benzene | C8H6BrF3 | CID 2779376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved The 1H NMR spectrum | Chegg.com [chegg.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes and Protocols for the Heck Coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Substituted Aryl Halide Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The reaction's efficiency and functional group tolerance have made it an invaluable tool for drug development professionals seeking to construct novel molecular scaffolds.

This document provides a detailed guide to the Heck coupling of a challenging substrate: 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene. This particular aryl bromide presents a unique combination of steric and electronic challenges. The ethoxy group in the ortho position introduces significant steric hindrance around the reaction center, while the potent electron-withdrawing trifluoromethyl group at the para position deactivates the aromatic ring towards oxidative addition, a critical step in the catalytic cycle.[2] Consequently, achieving high yields and selectivity requires a carefully optimized protocol.

As a Senior Application Scientist, this guide is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale for the selection of each reaction component and condition. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these methods to their specific synthetic goals.

Understanding the Mechanistic Landscape

The Heck reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[3] A simplified representation of this cycle is crucial for understanding the role of each reaction component.

Figure 1: A simplified diagram of the Heck coupling catalytic cycle.

The key steps involve the oxidative addition of the aryl halide to the Pd(0) catalyst, coordination and migratory insertion of the alkene, and subsequent β-hydride elimination to form the product and a hydridopalladium(II) species. The base then plays a crucial role in regenerating the active Pd(0) catalyst.[3]

Strategic Selection of Reaction Components for 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

The unique electronic and steric profile of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene necessitates a tailored approach to the selection of the catalyst, ligand, base, and solvent.

Catalyst and Ligand: Overcoming Steric and Electronic Hurdles

The combination of an electron-donating ortho-ethoxy group and a powerful electron-withdrawing para-trifluoromethyl group creates a challenging substrate for the initial oxidative addition step. While electron-withdrawing groups generally favor this step, the steric bulk of the ethoxy group can hinder the approach of the palladium catalyst.[2]

For such sterically demanding and electronically deactivated aryl bromides, phosphine ligands play a critical role in stabilizing the palladium catalyst and promoting efficient oxidative addition. Bulky, electron-rich phosphine ligands are often preferred as they can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.

| Ligand Type | Key Characteristics | Suitability for the Target Substrate |

| Triarylphosphines (e.g., PPh₃) | Readily available, moderate steric bulk. | Can be effective, but may require higher temperatures or longer reaction times. |

| Bulky Alkylphosphines (e.g., P(t-Bu)₃) | Highly electron-donating, large cone angle. | Excellent for promoting oxidative addition with sterically hindered substrates. |

| Buchwald-type Ligands (e.g., XPhos, SPhos) | Biarylphosphines with tailored steric and electronic properties. | Often provide high catalytic activity and stability for challenging couplings. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form robust complexes with palladium. | Can be highly effective, particularly at lower catalyst loadings.[4] |

For initial screening, a catalyst system comprising a palladium precursor like Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a bulky phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or a Buchwald ligand like XPhos is recommended. These ligands have demonstrated success in the coupling of other sterically hindered and electron-deficient aryl halides.[5]

Base Selection: The Key to Catalyst Regeneration

The choice of base is critical for the regeneration of the Pd(0) catalyst and can significantly impact the reaction yield. Both inorganic and organic bases are commonly employed in Heck couplings. For aryl bromides, inorganic bases are often preferred.

| Base | pKa of Conjugate Acid | Comments |

| Triethylamine (Et₃N) | ~10.75 | Common organic base, can also act as a ligand. |

| Potassium Carbonate (K₂CO₃) | ~10.33 (second pKa) | A widely used, effective, and economical inorganic base.[4] |

| Cesium Carbonate (Cs₂CO₃) | ~10.33 (second pKa) | Often provides enhanced reactivity due to the solubility of its salts.[5] |

| Potassium Phosphate (K₃PO₄) | ~12.32 (third pKa) | A stronger inorganic base that can be beneficial in challenging couplings. |

Given the electron-deficient nature of the substrate, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is a good starting point. The higher solubility of cesium salts in organic solvents can sometimes lead to improved reaction rates and yields.[5]

Solvent Choice: Influencing Solubility and Reaction Rate

The solvent must be capable of dissolving the reactants and the catalyst system at the reaction temperature. Polar aprotic solvents are generally favored for Heck reactions.

| Solvent | Boiling Point (°C) | Properties |

| N,N-Dimethylformamide (DMF) | 153 | A common and effective solvent for Heck couplings. |

| Acetonitrile (MeCN) | 82 | Lower boiling point, suitable for reactions at moderate temperatures. |

| 1,4-Dioxane | 101 | A good choice for many cross-coupling reactions. |

| Toluene | 111 | A non-polar option that can be effective with certain catalyst systems. |

For the coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane is recommended to ensure sufficient solubility and to allow for higher reaction temperatures if required.

Experimental Protocol: A Starting Point for Optimization

The following protocol is a robust starting point for the Heck coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene with a generic alkene (e.g., styrene or an acrylate). It is crucial to note that optimization of catalyst loading, ligand-to-metal ratio, base, and temperature may be necessary to achieve the highest possible yield.

Figure 2: A generalized workflow for the Heck coupling experiment.

Materials and Reagents:

-

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (1.0 equiv)

-

Alkene (e.g., Styrene, n-butyl acrylate) (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos (1.2 - 2.4 mol% relative to Pd)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, the alkene, and the base.

-

Add the anhydrous solvent via syringe.

-

In a separate vial, weigh the palladium precursor and the phosphine ligand and briefly mix with a small amount of the reaction solvent.

-

Fit the reaction flask with a septum and purge with an inert gas for 15-20 minutes.

-

-

Reaction Execution:

-

Using a syringe, add the catalyst pre-mixture to the reaction flask under a positive pressure of inert gas.

-

Heat the reaction mixture to the desired temperature (a starting point of 100 °C is recommended) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of Celite to remove any precipitated palladium black.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient temperature, or incorrect base. | Increase reaction temperature, screen different bases (e.g., K₃PO₄), try a different ligand (e.g., a Buchwald ligand if P(t-Bu)₃ fails). |

| Formation of Side Products | Double addition to the alkene, isomerization of the product, or catalyst decomposition. | Lower the reaction temperature, adjust the stoichiometry of the alkene, use a more sterically hindered ligand. |

| Dehalogenation of the Aryl Bromide | Presence of water or other protic sources. | Ensure all reagents and solvents are anhydrous. |

Conclusion: A Pathway to Novel Compounds

The Heck coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, while challenging, provides a valuable route to highly functionalized aromatic compounds of interest in drug discovery and materials science. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully perform this transformation. By understanding the interplay of steric and electronic effects and by systematically optimizing the reaction conditions, scientists can unlock the synthetic potential of this and other complex aryl halides.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]

-

RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

-

PubMed. (n.d.). Palladium-catalyzed alkoxyamination of alkenes with use of N-fluorobenzenesulfonimide as oxidant. Retrieved from [Link]

-

MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

-

ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Retrieved from [Link]

Sources

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene with Boronic Acids

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Trifluoromethylated Biaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the creation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organic halide is a principal method for constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[3][4]

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in contemporary drug design.[5] This group can significantly enhance a compound's lipophilicity, metabolic stability, and binding affinity.[5][6][7] Specifically, the 2-aryl-1-ethoxy-4-trifluoromethyl-benzene motif is of significant interest in medicinal chemistry. The trifluoromethyl group, being strongly electron-withdrawing, influences the electronic properties of the biaryl system, while the ethoxy group introduces steric and electronic diversity.

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene with various boronic acids. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical parameters for achieving high yields and purity.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[8][9]

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene. The electron-withdrawing trifluoromethyl group on this substrate generally accelerates this rate-determining step.[1]

-

Transmetalation: The boronic acid, activated by a base, transfers its organic moiety to the Pd(II) complex. The base is crucial for the formation of a boronate species, which facilitates this transfer.[10]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[8]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene with a representative arylboronic acid.

Materials and Reagents

-

Aryl Halide: 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2-1.5 equiv)

-

Palladium Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%) or Pd(dppf)Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (1-5 mol%)

-

Base: Potassium carbonate (K2CO3) (2.0-3.0 equiv) or Cesium carbonate (Cs2CO3) (2.0-3.0 equiv)

-

Solvent: Toluene/Water (4:1 v/v) or Dioxane/Water (4:1 v/v)

-

Inert Gas: Nitrogen (N2) or Argon (Ar)

-

Reagents for Workup and Purification: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO4), silica gel for column chromatography.

Equipment

-

Schlenk flask or round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert gas supply (N2 or Ar) with a manifold

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Reaction Setup and Procedure

-

Inert Atmosphere: To a dry Schlenk flask, add 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

-

Degassing: Evacuate the flask and backfill with an inert gas (N2 or Ar). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water 4:1) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Optimization and Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.

| Parameter | Options | Rationale and Considerations |

| Palladium Catalyst | Pd(PPh3)4, Pd(dppf)Cl2, Buchwald Ligand-based Precatalysts | For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands are often more effective as they can enhance the rate of oxidative addition and reductive elimination.[11][12][13] |

| Base | K2CO3, Cs2CO3, K3PO4, KF | The choice of base can significantly impact the reaction rate and yield. Stronger bases like Cs2CO3 are often used for less reactive aryl chlorides, while milder bases like K2CO3 are suitable for more reactive aryl bromides.[14] The base is essential for activating the boronic acid.[10] |

| Solvent | Toluene/Water, Dioxane/Water, DMF/Water | The solvent system must be able to dissolve both the organic and inorganic reagents. A biphasic system with water is common, as it helps to dissolve the base and facilitate the transmetalation step. |

| Boronic Acid | Electron-rich, electron-poor, and sterically hindered arylboronic acids | The electronic nature and steric hindrance of the boronic acid can affect the reaction rate. Electron-rich boronic acids tend to react faster. For sterically demanding couplings, higher temperatures and more active catalyst systems may be required.[15] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, inappropriate base or solvent. | Use a fresh batch of catalyst. Ensure thorough degassing of the reaction mixture and solvents. Screen different bases and solvent systems. |

| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without complete reduction. | Ensure rigorous exclusion of oxygen. Use a Pd(0) source directly or ensure complete in-situ reduction of the Pd(II) precatalyst.[8] |

| Dehalogenation of Aryl Halide | Presence of water and base, leading to protodehalogenation. | Use anhydrous solvents and dry reagents if this side reaction is significant. |

| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the reaction to go to full conversion. Screen different solvent systems for column chromatography. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl-1-ethoxy-4-trifluoromethyl-benzene derivatives. By carefully selecting the catalyst, base, and solvent, and by adhering to a rigorous experimental protocol, researchers can achieve high yields of these valuable compounds. The insights and procedures outlined in this application note provide a solid foundation for the successful implementation of this important transformation in a research and drug development setting.

References

- Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids - Benchchem. (n.d.).

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

- Suzuki Cross-Coupling Mechanism | Organic Chemistry - YouTube. (2020, June 5).

- Clean and fast cross-coupling of aryl halides in one-pot - Beilstein Journals. (n.d.).

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. (n.d.).

- The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.).

- Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. (2017, May 24).

- Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.).

- Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC - NIH. (n.d.).

- Suzuki Coupling - Organic Chemistry Portal. (n.d.).

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).

- B-Alkyl Suzuki Couplings - Macmillan Group. (2005, February 16).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18).

- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. (2012, August 3).

- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.).

- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. (2025, August 7).

- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1).

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024, February 15).

- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. (n.d.).

- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - ACS Publications. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. BJOC - Clean and fast cross-coupling of aryl halides in one-pot [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. youtube.com [youtube.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their cross-coupling experiments with this electron-deficient aryl bromide. Here, we will delve into the critical parameters, troubleshoot common issues, and provide detailed protocols to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene showing low yield?

A1: Low yields in Suzuki couplings with this substrate can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group activates the aryl bromide for oxidative addition, which is generally favorable for the reaction.[1][2] However, issues can arise from suboptimal catalyst/ligand selection, inappropriate base or solvent choice, and the occurrence of side reactions such as protodeboronation of the boronic acid partner or homocoupling. Careful optimization of these parameters is crucial for achieving high yields.

Q2: What are the most common side reactions I should be aware of?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

-

Protodeboronation: This is the undesired cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond.[3] This is often promoted by aqueous basic conditions and can be particularly problematic with electron-deficient or heteroaryl boronic acids.[4]

-

Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide. Homocoupling of the boronic acid is often mediated by the presence of oxygen and Pd(II) species.[3][5]

Q3: How do I choose the right palladium catalyst and ligand?

A3: For electron-deficient aryl bromides like 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, palladium catalysts paired with bulky, electron-rich phosphine ligands are generally the most effective.[1][6] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1] Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are excellent starting points.[6][7]

Q4: What is the role of the base in this reaction, and which one should I use?

A4: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura coupling. It activates the organoboron species by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[8][9] For this substrate, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective. The choice of base can also influence the rate of side reactions, and in some cases, weaker bases may be preferable to minimize protodeboronation.[10]

Q5: Which solvent system is recommended?

A5: A variety of solvents can be used for Suzuki couplings, including ethereal solvents like dioxane and THF, aromatic hydrocarbons such as toluene, and polar aprotic solvents like DMF.[11] Often, a mixture of an organic solvent with water is employed to facilitate the dissolution of the inorganic base. For 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, a common starting point would be a mixture of dioxane and water or toluene and water.

Troubleshooting Guide

This section addresses specific problems you might encounter and provides actionable solutions.

Issue 1: Low or No Product Formation

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Inactive Catalyst | Ensure your palladium source and ligand are of high quality and properly stored. Consider using a pre-formed palladium catalyst to ensure a consistent active species. | The active Pd(0) species is crucial for initiating the catalytic cycle. Improper handling or poor quality of the catalyst precursor can lead to a low concentration of the active catalyst.[1] |

| Inappropriate Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). | The electronic and steric properties of the ligand significantly impact the rates of oxidative addition and reductive elimination. For electron-deficient aryl bromides, electron-rich ligands are generally preferred.[1][6] |

| Incorrect Base | Try a stronger base like Cs₂CO₃ or K₃PO₄ if you are using a weaker one. Conversely, if protodeboronation is suspected, a milder base like KF might be beneficial. | The basicity of the chosen base affects the rate of formation of the boronate "ate" complex, which is essential for transmetalation.[9] |

| Poor Solvent Choice | Ensure all reactants are soluble in the chosen solvent system. If using a biphasic system, ensure adequate stirring to promote phase transfer. | The solvent must be able to dissolve the reactants to a sufficient extent for the reaction to proceed efficiently.[11] |

Issue 2: Significant Protodeboronation of the Boronic Acid

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Excess Water and Strong Base | Use anhydrous solvents and a less aggressive base (e.g., KF). Alternatively, use a boronic ester (e.g., a pinacol ester) instead of the boronic acid. | Protodeboronation is often accelerated in aqueous basic conditions.[12][13] Boronic esters are generally more stable towards hydrolysis and protodeboronation.[3] |

| Prolonged Reaction Time at High Temperature | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. Try to lower the reaction temperature if possible. | Higher temperatures and longer reaction times can increase the rate of undesired side reactions, including protodeboronation. |

Issue 3: Formation of Homocoupling Byproducts

| Potential Cause | Troubleshooting Action | Scientific Rationale |

| Presence of Oxygen | Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction. | Oxygen can lead to the oxidative homocoupling of the boronic acid, mediated by the palladium catalyst.[5][14] |

| Slow Reductive Elimination | Use a bulkier ligand to promote the reductive elimination step. | Bulky ligands can accelerate the final step of the catalytic cycle, which forms the desired C-C bond and regenerates the Pd(0) catalyst, thus minimizing the lifetime of intermediates that could lead to side reactions.[1] |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of the Suzuki coupling of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene with a generic arylboronic acid.

Materials:

-

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, 1.1-1.2 equiv relative to Pd)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Solvent (e.g., Dioxane/H₂O, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene, the arylboronic acid, and the base.

-

Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

-

In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the degassed organic solvent.

-

Add the catalyst solution to the Schlenk flask via syringe.

-

Add the remaining degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Optimized Conditions for High Yield

The following table provides a set of optimized conditions that have been found to be effective for the Suzuki coupling of electron-deficient aryl bromides.

| Parameter | Optimized Condition | Rationale |

| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A reliable Pd(0) source that is often used in combination with phosphine ligands. |

| Ligand | SPhos (3.0 mol%) | A bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination.[6] |

| Base | K₃PO₄ (2.0 equiv) | A moderately strong base that is effective in promoting transmetalation while minimizing side reactions. |

| Solvent | Toluene/H₂O (10:1 v/v) | A less polar solvent system that can sometimes suppress protodeboronation. |

| Temperature | 100 °C | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). A New Catalyst for the Suzuki–Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Matos, K., & Soderquist, J. A. (1998). A New and Remarkably Efficient Catalyst for the Suzuki Cross-Coupling of Aryl and Vinyl Boronic Acids with Aryl and Vinyl Halides. The Journal of Organic Chemistry, 63(14), 4613–4614. [Link]

-

Alonso, D. A., Nájera, C., & Pacheco, M. C. (2002). A New and Efficient Palladium Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 67(16), 5588–5594. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: A Review. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base in the Suzuki–Miyaura Reaction: A Case of Competing Pathways. Angewandte Chemie International Edition, 53(15), 3970–3974. [Link]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the Suzuki–Miyaura cross-coupling of sterically hindered aryl chlorides: slowly released palladium catalyst goes the distance. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Adamo, C., Ciofini, I., & Berthier, G. (2006). A DFT study of the Suzuki reaction mechanism. Journal of Molecular Structure: THEOCHEM, 762(1-3), 119–126. [Link]

-

Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270–5298. [Link]

-

Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)arylboronic Acids. The Journal of Organic Chemistry, 82(18), 9123–9132. [Link]

-

Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Pure and Applied Chemistry, 54(9), 1729–1742. [Link]

-

Kudo, N., & Fu, G. C. (2004). A Versatile Method for the Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Organic Letters, 6(24), 4587–4589. [Link]

-

Al-Masum, M., & Livinghouse, T. (2000). A Highly Efficient and General Method for the Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides. Organic Letters, 2(22), 3543–3545. [Link]

-

Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Two Decades of Innovative Catalyst Design for Suzuki–Miyaura Coupling. Organometallics, 34(23), 5497–5508. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492–2503. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wwjmrd.com [wwjmrd.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. Protodeboronation - Wikipedia [en.wikipedia.org]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. reddit.com [reddit.com]

Technical Support Center: Purification of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Introduction: The Chemistry of Purification

The successful synthesis of 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene via electrophilic aromatic substitution of 4-ethoxy-1-trifluoromethyl-benzene typically yields a crude product contaminated with unreacted starting materials, regioisomers, and poly-brominated species. The ethoxy group is an activating ortho-, para-director, and while the trifluoromethyl group is a deactivating meta-director, the directing effects of the ethoxy group are dominant. Therefore, the primary impurities are expected to be the starting material and other brominated isomers. Effective purification is paramount to ensure the integrity of downstream applications. This guide outlines systematic approaches to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene reaction mixture?

A1: The primary impurities are typically:

-

Unreacted Starting Material: 4-ethoxy-1-trifluoromethyl-benzene.

-

Regioisomers: While the ethoxy group strongly directs ortho to its position, minor amounts of other isomers may form.

-

Poly-brominated Products: Introduction of more than one bromine atom onto the aromatic ring, such as 2,6-dibromo-1-ethoxy-4-trifluoromethyl-benzene.

-

Residual Brominating Reagent: Traces of N-Bromosuccinimide (NBS) or bromine (Br₂).

-

Catalyst Residues: If a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is used.

Q2: My TLC plate shows multiple spots. How do I identify which one is my product?

A2: Generally, the polarity of the compounds will decrease with increasing bromination. Therefore, you can expect the spots on your TLC plate (developed in a non-polar solvent system like hexanes/ethyl acetate) to appear in the following order from top (less polar) to bottom (more polar):

-

Poly-brominated byproducts (highest Rf)

-

2-Bromo-1-ethoxy-4-trifluoromethyl-benzene (Product)

-

Unreacted 4-ethoxy-1-trifluoromethyl-benzene (lowest Rf)

To confirm the identity of the spots, you can run co-spots with your starting material. The spot that corresponds to your starting material will appear more intense in the co-spot lane.

Q3: I obtained an oil after my reaction work-up, but I expected a solid. What should I do?

A3: The presence of impurities can often suppress the crystallization of a compound, resulting in an oil.[1] It is recommended to first purify the crude oil using flash column chromatography to remove the bulk of the impurities.[1] The resulting partially purified product is more likely to crystallize upon solvent removal or during a subsequent recrystallization procedure.

Q4: Which purification technique is generally more effective for this compound: column chromatography or recrystallization?